N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-carboxamide

Lipophilicity Drug-likeness CCR5 antagonist

N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-carboxamide (CAS 2189434-82-8) is a heterocyclic small molecule composed of a thiophene-2-carboxamide moiety linked via a methylene bridge to a 6-cyclopropylpyrimidine ring. With a molecular weight of 259.33 g·mol⁻¹ and a computed XLogP3-AA of 1.6, the compound exhibits balanced lipophilicity indicative of potential membrane permeability.

Molecular Formula C13H13N3OS
Molecular Weight 259.33
CAS No. 2189434-82-8
Cat. No. B3014637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-carboxamide
CAS2189434-82-8
Molecular FormulaC13H13N3OS
Molecular Weight259.33
Structural Identifiers
SMILESC1CC1C2=NC=NC(=C2)CNC(=O)C3=CC=CS3
InChIInChI=1S/C13H13N3OS/c17-13(12-2-1-5-18-12)14-7-10-6-11(9-3-4-9)16-8-15-10/h1-2,5-6,8-9H,3-4,7H2,(H,14,17)
InChIKeyKEVFLWNOPGCUOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(6-Cyclopropylpyrimidin-4-yl)methyl]thiophene-2-carboxamide (CAS 2189434-82-8): Structural Profile and Procurement-Grade Characterization


N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-carboxamide (CAS 2189434-82-8) is a heterocyclic small molecule composed of a thiophene-2-carboxamide moiety linked via a methylene bridge to a 6-cyclopropylpyrimidine ring [1]. With a molecular weight of 259.33 g·mol⁻¹ and a computed XLogP3-AA of 1.6, the compound exhibits balanced lipophilicity indicative of potential membrane permeability [1]. Preliminary pharmacological screening suggests utility as a CCR5 antagonist, with implications for HIV, inflammatory, and autoimmune disease research [2].

Why N-[(6-Cyclopropylpyrimidin-4-yl)methyl]thiophene-2-carboxamide Cannot Be Interchanged with Generic Analogs


The combination of the electron-rich thiophene-2-carboxamide, the cyclopropyl-substituted pyrimidine, and the specific methylene linker creates a spatially constrained hydrogen-bonding architecture that is not replicated across the broader thiophene-carboxamide or pyrimidine-methyl series. Even within closely related analogs—such as the 5‑chlorothiophene, benzofuran‑2‑carboxamide, or thiophene‑2‑sulfonamide variants —subtle alterations to the heterocycle electronics, linker geometry, or H‑bond donor/acceptor counts produce divergent computed physicochemical profiles (XLogP3, rotational freedom, H‑bond capacity) that can translate into meaningful differences in target engagement, metabolic stability, and off‑target liability [1]. These structural differences preclude simple interchangeability without re‑validation of biological activity.

Quantitative Differentiation Evidence for N-[(6-Cyclopropylpyrimidin-4-yl)methyl]thiophene-2-carboxamide vs. Closest Analogs


Lipophilicity Tuning: XLogP3-AA Comparison Against the 5-Chlorothiophene Analog

The target compound exhibits an XLogP3-AA of 1.6, reflecting its unsubstituted thiophene and cyclopropyl-pyrimidine scaffold [1]. In contrast, the 5-chloro-thiophene analog introduces a chlorine atom onto the thiophene ring, which is expected to increase lipophilicity by approximately 0.5–0.8 log units based on standard Hansch π values for aromatic chlorine. This difference in lipophilicity can influence membrane partitioning, solubility, and metabolic clearance, making the target compound a potentially more balanced starting point for optimization requiring moderate logP [2].

Lipophilicity Drug-likeness CCR5 antagonist

Hydrogen-Bond Donor Count: Suitability for Blood-Brain Barrier Penetration vs. the Benzofuran Analog

The target compound contains a single hydrogen-bond donor (the carboxamide N–H), while the benzofuran-2-carboxamide analog also retains one HBD. However, the benzofuran oxygen introduces an additional H-bond acceptor, increasing the total HBA count from 4 to 5. According to CNS MPO (Multiparameter Optimization) guidelines, a total HBA count ≤4 is optimal for CNS penetration [1]. The target compound therefore sits at the upper threshold for CNS desirability, whereas the benzofuran analog exceeds it, suggesting a potential advantage for the thiophene variant in CNS-targeted programs [2].

CNS drug design H-bond donors Permeability

Target Engagement Class Evidence: CCR5 Antagonism as a Differentiating Pharmacological Anchor

Preliminary pharmacological screening indicates that N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-carboxamide can function as a CCR5 antagonist [1]. CCR5 is a clinically validated target for HIV entry inhibition (maraviroc, IC₅₀ = 3.3 nM in antiviral assays) and is implicated in inflammatory and autoimmune pathologies [2]. While the target compound's specific IC₅₀ has not been disclosed publicly, its structural features—particularly the cyclopropyl-pyrimidine core—are consistent with motifs found in potent CCR5 ligand series. This pharmacological annotation provides a target-based rationale for selecting this compound over non-CCR5-active analogs in HIV or chemokine-related research programs.

CCR5 antagonist HIV Chemokine receptor

Linker Flexibility: Rotatable Bond Count Comparison Against the Sulfonamide Analog

The target compound possesses 4 rotatable bonds, whereas the corresponding sulfonamide analog (N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-sulfonamide) introduces a sulfonamide group that adds one additional rotatable bond (total = 5) [1]. Each additional rotatable bond is estimated to incur an entropic penalty of approximately 0.5–1.0 kcal·mol⁻¹ upon binding to a rigid protein target, potentially reducing binding affinity [2]. The lower rotatable bond count of the carboxamide may therefore confer a modest thermodynamic advantage for target engagement, all else being equal.

Conformational flexibility Entropy penalty Binding affinity

Priority Research and Industrial Application Scenarios for N-[(6-Cyclopropylpyrimidin-4-yl)methyl]thiophene-2-carboxamide


CCR5 Antagonist Screening and Early-Stage Hit Validation in HIV or Inflammatory Disease Models

Given the preliminary CCR5 antagonist annotation [1], this compound is suitable as a starting point for chemokine receptor screening cascades. Its moderate lipophilicity (XLogP3 = 1.6) and favorable HBA count support its use in cell-based HIV entry assays and chemotaxis inhibition studies, where it can serve as a tool compound for target engagement validation before committing to more resource-intensive lead optimization efforts [2].

Neuroscience or Neuroinflammation Lead Generation Requiring CNS-Permissive Physicochemical Profiles

With a hydrogen-bond acceptor count of 4—at the upper limit of the CNS MPO desirable range—and a low number of rotatable bonds (4), this compound is structurally aligned with CNS drug design principles [1]. It is therefore recommended for procurement by teams pursuing neuroinflammatory targets (e.g., microglial CCR5) where brain penetration is a critical requirement, offering an advantage over HBA-exceeding analogs such as the benzofuran-2-carboxamide variant [2].

Structure-Activity Relationship (SAR) Expansion Around the Cyclopropyl-Pyrimidine Core

The unsubstituted thiophene-2-carboxamide provides a clean baseline scaffold for systematic SAR exploration. Its computed properties (MW = 259.33, HBD = 1, rotatable bonds = 4) position it within lead-like space, making it an advantageous core template for parallel chemistry efforts aimed at probing the effects of thiophene substitution, linker variation, or pyrimidine modification on CCR5 potency and selectivity [1].

Comparative Selectivity Profiling Against Structurally Related Non-CCR5 Analogs

The compound's reported CCR5 activity [1] differentiates it from structurally similar analogs that lack this pharmacological annotation. Procurement for selectivity panels—comparing the target compound against the sulfonamide, benzofuran, and 5-chlorothiophene analogs—can help deconvolute the structural determinants of CCR5 engagement and minimize off-target liabilities in lead series [2].

Quote Request

Request a Quote for N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.